AV-15a
Description
AV-15a is a small-molecule MDM2 inhibitor developed using a pocket-adapted scaffold approach based on the "central valine concept" . It features a bicyclic imidazo-pyrrolidinone core optimized to bind the MDM2 protein, which regulates the tumor suppressor p53. The compound inhibits MDM2 by mimicking the interaction of p53’s α-helical transactivation domain, specifically targeting three sub-pockets (LEU, TRP, PHE) that accommodate residues Leu26, Trp23, and Phe19 of p53 .
Key pharmacological
Properties
Molecular Formula |
C28H27Cl2N5O3 |
|---|---|
Molecular Weight |
552.456 |
IUPAC Name |
6-(4-Chloro-2-methylphenyl)-5-(5-chloro-2-methylphenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one |
InChI |
InChI=1S/C28H27Cl2N5O3/c1-14(2)34-24-22(32-25(34)20-13-31-28(38-6)33-26(20)37-5)27(36)35(21-12-18(30)8-7-15(21)3)23(24)19-10-9-17(29)11-16(19)4/h7-14,23H,1-6H3 |
InChI Key |
XBJHBEQDHSREQB-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=CC(Cl)=CC=C2C)C(C3=CC=C(Cl)C=C3C)C4=C1N=C(C5=CN=C(OC)N=C5OC)N4C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV-15a; AV 15a; AV15a |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AV-15a belongs to a class of MDM2 inhibitors designed to reactivate p53 in cancer cells. Below is a detailed comparison with structurally and functionally related compounds:
Dihydropyrrolo-Pyrazole Core Inhibitors (e.g., PDB 5LN2)
- Structural Similarities : Both this compound and dihydropyrrolo-pyrazole inhibitors utilize a bicyclic scaffold to occupy the MDM2 binding pocket .
- Key Differences :
- Binding Interactions : The dihydropyrrolo-pyrazole core lacks the H-bond with H96 observed in this compound, relying instead on hydrophobic contacts with MDM2 residues .
- Potency : this compound exhibits superior inhibition (IC50 = 0.08 nmol/L) compared to earlier dihydropyrrolo-pyrazole derivatives (IC50 typically >10 nmol/L) .
Initial Hit Compound (GI50 = 62 nmol/L)
- Origin : The precursor to this compound was a hit compound with moderate SJSA1 cell growth inhibition (GI50 = 62 nmol/L) .
- Optimization : Introduction of chlorophenyl groups and scaffold rigidification in this compound improved binding affinity by 5.6-fold (GI50 reduced from 62 nmol/L to 11 nmol/L) .
Nutlin-3 (RG7112)
- Functional Similarity : Nutlin-3, a cis-imidazoline analog, also binds MDM2’s p53 pocket but employs a distinct scaffold .
- Comparative Data :
Table 1: Pharmacological and Structural Comparison
| Compound | Scaffold Type | IC50 (nmol/L) | GI50 (nmol/L) | Key Binding Features |
|---|---|---|---|---|
| This compound | Bicyclic imidazo-pyrrolidinone | 0.08 | 11 | H-bond with H96; van der Waals (V93) |
| Dihydropyrrolo-Pyrazole | Bicyclic dihydropyrrolo-pyrazole | ~10 | N/A | Hydrophobic interactions only |
| Initial Hit | Monocyclic | N/A | 62 | Limited sub-pocket occupancy |
| Nutlin-3 | cis-Imidazoline | 90 | 300 | Hydrophobic and π-π stacking |
Research Findings and Implications
- Structural Advantages : this compound’s H-bond with H96 enhances binding specificity, reducing reliance on hydrophobic interactions alone .
- Potency Metrics: Its sub-nanomolar IC50 positions this compound as a leading candidate for p53-dependent cancer therapies .
- Data Reproducibility : The crystal structure (6GGN) and assay protocols are publicly accessible, supporting further optimization and validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
